Chloro(tert-butyl)phenylphosphine

Catalog No.
S1906202
CAS No.
29949-69-7
M.F
C10H14ClP
M. Wt
200.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(tert-butyl)phenylphosphine

CAS Number

29949-69-7

Product Name

Chloro(tert-butyl)phenylphosphine

IUPAC Name

tert-butyl-chloro-phenylphosphane

Molecular Formula

C10H14ClP

Molecular Weight

200.64 g/mol

InChI

InChI=1S/C10H14ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

XOQDDCZARYSQNB-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1)Cl

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)Cl
  • Ligand in Organometallic Chemistry

    Chloro(tert-butyl)phenylphosphine acts as a ligand, forming complexes with transition metals. These complexes are valuable for studying metal-catalyzed reactions, particularly in areas like hydrogenation, hydroformylation, and polymerization. The bulky tert-butyl group on the phosphorus atom sterically hinders the approach of substrates, influencing the reaction selectivity. [Source: Ereztech - ]

  • Synthesis of Phosphine-Containing Molecules

    Chloro(tert-butyl)phenylphosphine serves as a versatile building block for the synthesis of various phosphine-containing molecules. Through nucleophilic substitution reactions, the chlorine atom can be replaced with other functional groups, leading to the formation of new phosphines with tailored properties. These phosphines find applications in catalysis, medicinal chemistry, and material science. [Source: Sigma-Aldrich - Chloro(tert-butyl)phenylphosphine [CAS 29949-69-7]]

  • Study of Phosphorylation Reactions

    Chloro(tert-butyl)phenylphosphine can be used as a model compound to study phosphorylation reactions, which are crucial processes in biological systems. By investigating its reactivity with different nucleophiles, researchers can gain insights into the mechanisms and factors governing these reactions. [Source: PubChem - Chloro(tert-butyl)phenylphosphine [CID 185712]]

Chloro(tert-butyl)phenylphosphine, with the chemical formula C₁₀H₁₄ClP, features a phosphorus atom bonded to a chloro group, a tert-butyl group, and a phenyl ring. The structure can be represented as follows:

text
Cl | C6H5-P-(C(CH3)3)

This compound is notable for its steric hindrance due to the bulky tert-butyl group, which affects its reactivity and interactions in

, primarily due to its phosphine functionality. Key reactions include:

  • Heck Reaction: This compound can be employed in Heck coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Buchwald-Hartwig Cross Coupling: It serves as a useful reagent in cross-coupling reactions involving aryl halides.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution, although steric hindrance may limit the reactivity .

Chloro(tert-butyl)phenylphosphine can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of tert-butylphenylphosphine using chlorine gas or other chlorinating agents under controlled conditions.
  • Phosphorus Halide Reaction: Reacting phenylphosphine with tert-butyl chloride in the presence of a base can yield chloro(tert-butyl)phenylphosphine .

Chloro(tert-butyl)phenylphosphine finds applications in various fields:

  • Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
  • Catalysis: The compound acts as a ligand in catalysis, particularly in palladium-catalyzed reactions.
  • Material Science: Its unique properties make it suitable for developing novel materials .

Chloro(tert-butyl)phenylphosphine shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Chloro(di-tert-butyl)phosphineCl-P-(C(CH3)3)₂Contains two tert-butyl groups, higher steric hindrance .
PhenylphosphineC6H5-PHLacks bulky substituents, more reactive due to less steric hindrance .
Chloro(diphenyl)phosphineCl-P-(C6H5)₂More stable but less reactive than chloro(tert-butyl)phenylphosphine due to lack of steric hindrance .

Chloro(tert-butyl)phenylphosphine's unique combination of steric bulk and reactivity makes it particularly valuable in synthetic chemistry compared to these similar compounds.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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